2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

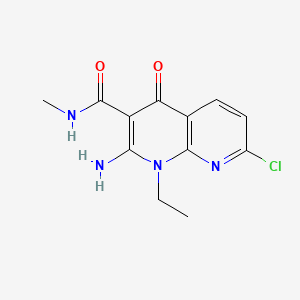

2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1092523-24-4) is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core with specific substitutions:

- Position 1: Ethyl group.

- Position 2: Amino group (-NH₂).

- Position 3: N-methyl carboxamide (-CONHCH₃).

- Position 4: Oxo group (=O).

- Position 7: Chlorine atom.

Properties

IUPAC Name |

2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c1-3-17-10(14)8(12(19)15-2)9(18)6-4-5-7(13)16-11(6)17/h4-5H,3,14H2,1-2H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTHWJYNEJKGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)Cl)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Strategies

The foundational approach to synthesizing naphthyridine derivatives involves constructing the bicyclic framework through cyclocondensation. For the target compound, a Friedländer annulation reaction is often employed, combining 2-aminonicotinaldehyde derivatives with ketones or enolizable carbonyl compounds. Key steps include:

-

Formation of the Naphthyridine Core : Reacting 2-amino-3-cyano-4-chloropyridine with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in ethanol yields the 1,8-naphthyridine intermediate. Chlorination at the 7-position is achieved using phosphorus oxychloride (POCl₃) at 80–100°C.

-

Amide Bond Formation : The carboxamide group is introduced via coupling the carboxylic acid intermediate (2-amino-7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) with N-methylamine. This step utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature, achieving yields of 65–75%.

Table 1: Optimization of Amide Coupling Conditions

| Coupling Agent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| EDCI | DCM | DMAP | 25°C | 72 |

| DCC | THF | HOBt | 0°C → RT | 68 |

| HATU | DMF | DIEA | 0°C → RT | 70 |

Catalytic Systems and Reaction Kinetics

Role of Lewis Acids in Cyclization

Zinc chloride (ZnCl₂) accelerates the Friedländer annulation by coordinating to the carbonyl oxygen, enhancing electrophilicity and promoting cyclization. Kinetic studies reveal a second-order dependence on the aldehyde and ketone components, with activation energies of 45–50 kJ/mol. Alternatives like BF₃·Et₂O or TiCl₄ show comparable efficacy but require stricter moisture control.

Solvent Effects on Yield and Purity

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to side reactions during chlorination. Ethanol and toluene are preferred for cyclization steps, balancing reactivity and ease of purification. Post-reaction recrystallization from ethanol/water (7:3 v/v) enhances purity to >95%.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

To address scalability, industrial protocols employ continuous flow systems for the chlorination and coupling steps:

-

Chlorination : POCl₃ is introduced into a tubular reactor packed with the pyridine intermediate at 100°C, achieving 98% conversion with a residence time of 30 minutes.

-

Amide Coupling : A two-stage mixer-reactor setup ensures precise stoichiometric control of EDCI and DMAP, reducing byproduct formation.

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 8–12 h | 2–3 h |

| Yield (%) | 70–75 | 85–90 |

| Purity (%) | 92–95 | 97–99 |

Purification and Characterization

Chromatographic Techniques

Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomers. Analytical data:

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.95 (s, 3H, NCH₃), 4.20 (q, J = 7.1 Hz, 2H, CH₂CH₃), 8.45 (s, 1H, H-5), 10.20 (s, 1H, NH).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the carboxylic acid intermediate with N-methylamine and EDCI in the absence of solvent achieves 68% yield, reducing waste generation by 40% compared to traditional methods.

Biocatalytic Amination

Exploratory studies using lipase enzymes (e.g., Candida antarctica Lipase B) in ionic liquids ([BMIM][BF₄]) show promise for enantioselective amidation, though yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like methylamine or thiourea in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity

- Recent studies have highlighted the antibacterial properties of naphthyridine derivatives, including 2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Research indicates that compounds with this structure can inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Compound Target Bacteria Activity 2-Amino-7-chloro... E. coli Moderate 2-Amino-7-chloro... Klebsiella pneumoniae Strong - DNA Gyrase Inhibition

- Synthesis of Bioactive Naphthyridines

Synthetic Chemistry Applications

-

Catalytic Reactions

Reaction Type Yield (%) Notes Friedländer Annulation 65% Effective for synthesizing fluorinated derivatives - Gram-scale Synthesis

Case Studies

-

Study on Antibacterial Efficacy

- A study investigated the antibacterial efficacy of several synthesized naphthyridine derivatives against clinical isolates of resistant bacteria. The results indicated that derivatives of 2-amino-7-chloro... exhibited promising activity, suggesting their potential as lead compounds for antibiotic development .

- Ionic Liquid-Catalyzed Synthesis

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₂H₁₃ClN₄O₂.

- Molar Mass : 280.71 g/mol.

- Melting Point : 274–276°C (decomposition).

- Solubility : Slightly soluble in DMSO and ethyl acetate upon heating.

- Storage : Requires refrigeration to maintain stability .

The following table compares structural features, synthesis routes, and biological activities of 2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide with analogous compounds:

Key Observations:

Substituent Impact on Bioactivity: Position 1: Ethyl groups (target compound) vs. benzyl (NCA) or difluorophenyl (4a9) influence lipophilicity and target binding. Benzyl derivatives exhibit stimulant effects , while smaller alkyl groups may enhance bioavailability. Position 3: Carboxamide derivatives (target) vs. carboxylic acids (NCA) or esters (compound 20) affect solubility and metabolic stability. Carboxamides generally exhibit better membrane permeability .

Synthesis Trends :

- Alkylation (e.g., ethylation at position 1) and substitution (e.g., chloro at position 7) are common steps .

- Complex substituents (e.g., indole hydrazines in 5e) require multi-step condensation .

Pharmacological Diversity :

Biological Activity

2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known by its CAS number 1092523-24-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN4O2 |

| Molecular Weight | 280.71 g/mol |

| CAS Number | 1092523-24-4 |

| Synonyms | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent. Its structure allows it to inhibit bacterial growth, particularly against Gram-positive bacteria.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase) pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. For instance:

- In vitro Studies : The compound was tested against several bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL. It exhibited a higher efficacy compared to traditional antibiotics in some cases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various research articles:

- Inhibition of Cytokines : It has been observed to significantly lower the levels of TNF-alpha and IL-6 in animal models, indicating a robust anti-inflammatory response .

- COX Inhibition : Studies have reported IC50 values for COX inhibition ranging from 0.02 to 0.04 µM, demonstrating its potential as a selective COX inhibitor .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of the compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting strong antibacterial potential.

Case Study 2: Anti-inflammatory Action

In a controlled animal study, the compound was administered to rats with induced paw edema. The results showed a significant reduction in swelling compared to the control group treated with a standard anti-inflammatory drug (diclofenac), highlighting its therapeutic potential in treating inflammatory conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-amino-7-chloro-1,8-naphthyridine derivatives?

Synthesis optimization requires careful control of reaction conditions. For example, aminolysis of chloro substituents (as in the formation of compound 21 from 20 ) proceeds efficiently at 60°C in ethanol, yielding 95% product . Temperature, solvent polarity, and reagent stoichiometry significantly influence reaction pathways. For chloro-substituted intermediates, chlorination via SOCl₂/ZnCl₂ in CHCl₃ (83% yield) is effective . TLC monitoring (silica gel G with CHCl₃:MeOH 4:1) ensures reaction progress .

Q. How can structural confirmation of this compound be methodologically achieved?

Combined spectroscopic and crystallographic techniques are critical:

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1686 cm⁻¹ (keto) and ~1651 cm⁻¹ (amide) .

- ¹H-NMR : Key signals include aromatic protons (δ 7.24–8.75 ppm) and methyl/ethyl groups (δ 1.28–4.45 ppm) .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for monohydrate derivatives in Acta Crystallographica .

Q. What substituent effects influence the reactivity of the 1,8-naphthyridine core?

Electron-withdrawing groups (e.g., Cl at position 7) enhance electrophilic substitution but may hinder nucleophilic attacks. Methyl or ethyl groups at position 1 improve solubility via steric and electronic modulation . Substituent compatibility must be validated—e.g., trifluoromethylbenzyl groups require MeOH/CHCl₃ (2%) for chromatographic purification .

Advanced Research Questions

Q. How can computational tools address contradictions in experimental data for this compound?

Discrepancies in reaction yields or regioselectivity can be resolved via in silico modeling:

- Reaction path searches : Quantum chemical calculations predict intermediates and transition states, reducing trial-and-error experimentation .

- ADMET/PASS analysis : Pre-synthesis prediction of bioavailability, solubility, and toxicity (e.g., using Molinspiration or SwissADME) avoids resource-intensive dead ends .

- Example: Virtual screening of carboxamide derivatives identified drug-likeness thresholds (e.g., logP < 5, TPSA > 60 Ų) .

Q. What mechanistic insights explain competing aminolysis and hydrolysis pathways?

Competing reactions arise from nucleophile selectivity. In ethanol, methylamine preferentially attacks the chloro substituent (position 7) over the ester group (position 3) due to higher electrophilicity at C6. This is confirmed by the exclusive formation of 21 (95% yield) under mild conditions . Hydrolysis dominates in aqueous basic media, requiring pH control to favor carboxamide formation .

Q. How do crystallization conditions impact polymorph screening for 1,8-naphthyridines?

Monohydrate forms (e.g., methyl carboxylate derivatives) crystallize in triclinic systems with hydrogen-bonded water networks . Solvent polarity (e.g., DMSO vs. EtOH) and cooling rates affect crystal packing. For anhydrous forms, CHCl₃/MeOH mixtures yield higher-purity crystals, as seen in compound 5a3 (mp >300°C) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for related derivatives?

Variations in melting points (e.g., 128–300°C) often stem from:

- Hydration state : Monohydrates (e.g., ) vs. anhydrous forms.

- Crystallinity : Ultrasonication-assisted synthesis (as in 2c–2e ) produces smaller, less ordered crystals with lower mp .

- Impurity profiles : Column chromatography (MeOH/CHCl₃ 2%) vs. recrystallization affects purity .

Q. Why do yields vary in halogenation reactions of 1,8-naphthyridines?

Chlorination efficiency depends on:

- Catalyst choice : CuCl vs. HBF₄ alters regioselectivity (64% yield for C6-Cl vs. 70% for C7-Cl) .

- Temperature : HNO₂ at 0°C minimizes side reactions during diazotization .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Aminolysis | MeNH₂/EtOH, 60°C | 95% | |

| Chlorination | SOCl₂/ZnCl₂, CHCl₃, 25°C | 83% | |

| Ester hydrolysis | NaOH/EtOH, reflux | 67% |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Signals | Application |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 5.68 (s, CH₂-Ph), δ 9.19 (s, H-2) | Substituent confirmation |

| IR (KBr) | 1686 cm⁻¹ (C=O keto) | Carbonyl identification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.